1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Description
1-[1-(2-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-methylphenyl substituent at the N1-position of the pyrazole ring and a piperidine-4-carboxamide group at the C4-position of the pyrimidine core. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
1-[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-4-2-3-5-15(12)24-18-14(10-22-24)17(20-11-21-18)23-8-6-13(7-9-23)16(19)25/h2-5,10-11,13H,6-9H2,1H3,(H2,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIJQDWWRANLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide generally follows these steps:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : This can be synthesized via condensation reactions involving appropriate substituted pyrazole and pyrimidine derivatives.
Introduction of Piperidine Carboxamide: : The piperidine moiety is often introduced through nucleophilic substitution reactions, using piperidine and suitable leaving groups.
Attachment of Methylphenyl Group:
Industrial Production Methods
Industrial-scale production may involve optimized reaction conditions to improve yields and reduce costs, employing continuous flow reactors, automated synthesis platforms, and sustainable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the piperidine ring, potentially leading to the formation of N-oxides.
Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core or the piperidine ring, often using hydrogenation techniques.
Substitution: : The presence of aromatic rings and piperidine nitrogen allows for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperoxybenzoic acid (m-CPBA) for N-oxide formation.
Reducing Agents: : Hydrogen gas with a palladium on carbon catalyst for hydrogenation.
Coupling Reagents: : Palladium catalysts in Suzuki coupling reactions.
Major Products
Oxidation: : Formation of N-oxides or hydroxylated derivatives.
Reduction: : Hydrogenated pyrazolopyrimidine or piperidine derivatives.
Substitution: : Derivatives with various substituents at the aromatic rings.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
This compound can act as a scaffold for designing bioactive molecules, particularly in drug discovery. The heterocyclic structure is often explored for potential therapeutic applications.
Medicine
Industry
Used in the synthesis of agrochemicals, dyes, and other specialty chemicals, taking advantage of its reactivity and structural complexity.
Mechanism of Action
The compound's mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with specific biological pathways, potentially inhibiting or modulating the activity of key enzymes involved in disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[3,4-d]pyrimidine scaffold is widely exploited in medicinal chemistry. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data of Selected Derivatives
Key Observations :
Key Observations :
- Bisarylurea derivatives () demonstrate potent pan-RAF inhibition, highlighting the scaffold’s adaptability to diverse therapeutic targets.
Biological Activity
1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown promising inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These enzymes are crucial for cell cycle regulation and have been implicated in cancer progression.
- Anticancer Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and HCT116, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| CDK Inhibition | CDK2 (IC50 = 0.36 µM) | |
| CDK9 (IC50 = 1.8 µM) | ||
| Antiproliferative | HeLa Cell Line | |
| HCT116 Cell Line | ||
| Selectivity | 265-fold selectivity towards CDK2 |
Case Study 1: Anticancer Activity
In a study published in 2022, researchers evaluated the anticancer properties of the compound on several human tumor cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in both HeLa and HCT116 cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the compound's enzyme inhibition profile. It was found that the compound selectively inhibits CDK2 over CDK9, with a notable IC50 value of 0.36 µM for CDK2. This selectivity is crucial as it minimizes potential side effects associated with broader kinase inhibition.
Q & A
Q. What are the recommended synthetic routes for 1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide?
The compound can be synthesized via condensation reactions between pyrazolo[3,4-d]pyrimidin-4-one derivatives and functionalized piperidine intermediates. Key steps include:
- Refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (HCONH₂) to form the pyrazolo[3,4-d]pyrimidin-4-one core .
- Reacting the core with α-chloroacetamides or chlorinated ketones in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to introduce the piperidine moiety .
- Purification via recrystallization from ethanol or DMF .
Table 1: Critical Reaction Conditions
| Step | Reagents | Solvent | Temperature/Time | Yield |
|---|---|---|---|---|
| Core formation | HCONH₂ | - | Reflux, 10 h | ~65% |
| Piperidine coupling | α-chloroacetamide, K₂CO₃ | DMF | Reflux, 6 h | ~50–70% |
Q. What safety protocols are essential when handling this compound?
- Pre-experiment: Use fume hoods, wear nitrile gloves, and safety goggles due to potential irritancy (H315, H319) .
- During synthesis: Avoid inhalation of fine powders; monitor exothermic reactions during reflux .
- Waste disposal: Neutralize acidic/byproduct residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can computational methods predict physicochemical properties and guide synthesis optimization?
Density Functional Theory (DFT) and molecular docking studies can predict:
- Solubility: LogP values (~2.8) indicate moderate lipophilicity, suggesting the need for co-solvents like DMSO for biological assays .
- Bioavailability: Computational models (e.g., SwissADME) assess drug-likeness, highlighting potential metabolic stability issues at the piperidine carboxamide group .
- Reaction pathways: Transition state analysis identifies energy barriers in pyrazolo-pyrimidine ring formation, aiding in catalyst selection (e.g., p-toluenesulfonic acid for cyclization) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay standardization: Control variables such as cell line (e.g., HEK293 vs. CHO), incubation time (24–48 h), and compound concentration (µM vs. nM ranges) .
- Metabolite interference: Use LC-MS to verify compound stability in assay media; degradation products (e.g., hydrolyzed carboxamide) may confound results .
- Target selectivity profiling: Employ kinase panels or proteome-wide screens to identify off-target effects .
Q. What techniques are used for crystal structure determination and conformational analysis?
- X-ray crystallography: Resolves the dihedral angle between the 2-methylphenyl group and pyrazolo-pyrimidine ring (typically ~85°), critical for target binding .
- NMR spectroscopy: ¹H-¹³C HSQC confirms proton environments, such as the deshielded piperidine NH (δ ~8.2 ppm) due to carboxamide conjugation .
Q. How to optimize reaction yields for large-scale synthesis?
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate pyrimidine ring closure .
- Solvent optimization: Replace DMF with acetonitrile or THF to reduce side reactions (e.g., N-methylation) .
- Continuous flow chemistry: Reduces reaction time from 10 h to 2 h and improves yield by 15% via controlled temperature gradients .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications: Introduce electron-withdrawing groups (e.g., -F) at the pyrimidine 4-position to enhance kinase inhibition .
- Piperidine substitution: Replace carboxamide with sulfonamide or urea to modulate solubility and target affinity .
- Bioisosteres: Substitute 2-methylphenyl with 2-chlorophenyl to assess steric effects on binding pocket interactions .
Q. What spectroscopic methods validate compound purity and identity?
- High-resolution mass spectrometry (HR-MS): Confirms molecular ion [M+H]⁺ (e.g., m/z 362.1612 for C₁₉H₂₀N₅O) with <2 ppm error .
- FT-IR: Detects carboxamide C=O stretch (~1680 cm⁻¹) and pyrazolo N-H bend (~1550 cm⁻¹) .
Q. What strategies address solubility challenges in in vitro assays?
Q. How to apply high-throughput screening (HTS) for target identification?
- Library design: Include 500+ analogs with diversity in pyrazolo-pyrimidine and piperidine substituents .
- Automated assays: Use fluorescence polarization (FP) or TR-FRET for kinase inhibition profiling .
- Data analysis: Apply machine learning (e.g., Random Forest) to correlate structural features with activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
